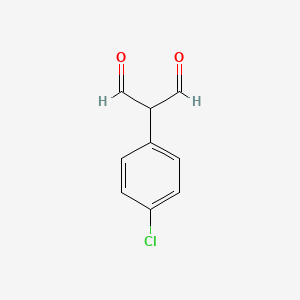

2-(4-Chlorophenyl)malonaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSJYXRISGHNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205676-17-1 | |

| Record name | 2-(4-chlorophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)malonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(4-Chlorophenyl)malonaldehyde. As a highly reactive 1,3-dicarbonyl compound, this molecule serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. This document aims to be an essential resource for researchers and professionals in drug discovery and development, offering detailed experimental insights, safety protocols, and a thorough examination of its chemical behavior.

Introduction

This compound, a substituted malonaldehyde, is a crystalline solid of significant interest in synthetic and medicinal chemistry. Its structure is characterized by a propanedial backbone substituted with a 4-chlorophenyl group at the C2 position. The presence of two aldehyde functionalities in a 1,3-relationship imparts a unique reactivity profile, making it a potent electrophile and a key precursor for a variety of cyclization and condensation reactions. The compound primarily exists in its more stable enol tautomer, (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal, which influences its spectroscopic characteristics and chemical behavior. This guide will delve into the core chemical attributes of this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and for the purification of its derivatives.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)propanedial | PubChem |

| Synonyms | 2-(4-Chlorophenyl)malondialdehyde | Sigma-Aldrich[1] |

| (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal | Sigma-Aldrich[1] | |

| CAS Number | 205676-17-1 | Matrix Scientific[2] |

| Molecular Formula | C₉H₇ClO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 182.61 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Fluorochem |

| Melting Point | 140-143 °C | Matrix Scientific |

Note: Some sources may list different CAS numbers for related structures or isomers.

Predicted Physicochemical Properties

While experimental data for some properties are limited, computational predictions provide valuable estimates for solubility and partitioning behavior.

| Property | Predicted Value | Source |

| XLogP3 | 2.3 | PubChem[3] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[3] |

These predicted values suggest moderate lipophilicity and polar surface area, which are important considerations in drug design and development for predicting absorption and distribution characteristics.[4]

Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated methylene groups, and it represents a primary route for the synthesis of 2-arylmalonaldehydes.[5][6][7] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).

General Vilsmeier-Haack Synthesis Protocol

The synthesis of this compound can be conceptually approached via the Vilsmeier-Haack formylation of a suitable precursor, such as a derivative of 4-chlorophenylacetic acid. The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then reacts with the enolate of the activated methylene compound. Subsequent hydrolysis yields the desired dialdehyde.

Conceptual Reaction Scheme:

Figure 1: Conceptual workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Experimental Protocol (General):

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for a designated period to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: To the prepared Vilsmeier reagent, slowly add the 4-chlorophenylacetic acid derivative.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature or heat as necessary (e.g., 70-80 °C) to drive the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Isolation and Purification: The product may precipitate out of the aqueous solution upon neutralization. Collect the solid by vacuum filtration. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods should be optimized for the specific substrate and scale of the reaction.[5][8]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aldehydic/Enolic Proton (CHO/OH): A broad singlet in the region of δ 13-15 ppm, characteristic of an intramolecularly hydrogen-bonded enolic proton. This proton is often exchangeable with D₂O.

-

Vinylic Proton (=CH-OH): A singlet around δ 8.0-9.0 ppm.

-

Aromatic Protons (C₆H₄): Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will be at a slightly different chemical shift than the protons meta to the chlorine.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl/Enolic Carbons (C=O / C-OH): Two signals in the downfield region, typically between δ 180-200 ppm.

-

Vinylic Carbons: Signals for the C=C double bond of the enol form would appear in the olefinic region.

-

Aromatic Carbons: Four signals are expected for the 4-chlorophenyl ring, with the carbon bearing the chlorine atom (C-Cl) showing a characteristic chemical shift.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A very broad absorption band in the region of 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bonding of the enol form.

-

C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹, characteristic of a conjugated aldehyde.

-

C=C Stretch: An absorption in the region of 1580-1620 cm⁻¹.

-

C-Cl Stretch: A sharp absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2) at m/z 184 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of CO, CHO, and the chlorophenyl group.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature as a 1,3-dielectrophile. It is an excellent substrate for condensation and cyclization reactions with a variety of binucleophiles to form a wide range of heterocyclic compounds.

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classical and highly efficient method for the synthesis of pyrazoles.[8][9][10] this compound readily undergoes condensation with hydrazine hydrate or substituted hydrazines to yield 4-(4-chlorophenyl)pyrazoles.

Reaction Scheme:

Figure 2: General reaction for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-1H-pyrazole

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.0-1.2 eq.) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

This methodology can be extended to a wide variety of substituted hydrazines to generate a library of N-substituted pyrazoles, which are important scaffolds in medicinal chemistry.[8][11]

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles that can be readily synthesized from this compound. The condensation with N-C-N binucleophiles such as urea, thiourea, or guanidine provides access to 5-(4-chlorophenyl)pyrimidine derivatives.[12][13][14][15]

Reaction Scheme:

Figure 3: General reaction for the synthesis of pyrimidines.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)pyrimidine-2(1H)-thione

-

In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol.

-

To this solution, add thiourea (1.0 eq.) and stir until it dissolves.

-

Add a solution of this compound (1.0 eq.) in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with an acid (e.g., acetic acid or dilute HCl).

-

The product may precipitate upon neutralization. Collect the solid by filtration and recrystallize from a suitable solvent.

These pyrimidine derivatives can serve as intermediates for the synthesis of more complex molecules with potential biological activities.

Applications in Drug Discovery and Medicinal Chemistry

The ability of this compound to serve as a precursor to a variety of heterocyclic systems makes it a valuable tool in drug discovery. Pyrazole and pyrimidine cores are prevalent in a vast number of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[11][16][17][18][19]

The 4-chlorophenyl substituent is a common feature in many pharmaceuticals, often contributing to favorable pharmacokinetic properties and target engagement. Therefore, the use of this compound allows for the direct incorporation of this important structural motif into novel heterocyclic drug candidates.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[12][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[21]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its ability to readily undergo cyclization reactions to form important heterocyclic scaffolds such as pyrazoles and pyrimidines makes it a valuable building block for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling procedures, aiming to facilitate its effective use in research and drug development endeavors. Further exploration of its reactivity with other binucleophiles will undoubtedly lead to the discovery of new and interesting molecular architectures with potential therapeutic applications.

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. (2013). International Letters of Chemistry, Physics and Astronomy.

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.

- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). J&K Scientific.

- SYNTHESIS OF PYRIMIDINE DERIV

- Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.).

- Recent Advances in the Synthesis of Pyrazole Deriv

- Vilsmeier-Haack Reaction - NROChemistry. (n.d.).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

- Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.).

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).

- Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst. (n.d.).

- 2-(3-Chlorophenyl)malonaldehyde | C9H7ClO2 | CID 3721094 - PubChem. (n.d.). PubChem.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. (2021). YouTube.

- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)

- Toxicological Evaluation of Malonaldehyde: A 12-month Study of Mice - PubMed. (n.d.). PubMed.

- α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.).

- The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. (n.d.).

- In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - NIH. (n.d.). NIH.

- Nonenal and 4-Hydroxy-2-(E)-Hexenal through specific foods available in Belgium - PubMed. (n.d.). PubMed.

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)

- 205676-17-1 Cas No. | this compound | Matrix Scientific. (n.d.).

- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. (n.d.).

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. (n.d.).

- 2-(4-Chlorophenyl)malondialdehyde | 205676-17-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal | 338400-41-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 3-Hydroxy-2-propenal | C3H4O2 | CID 21483 - PubChem - NIH. (n.d.). PubChem.

- A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients - PubMed. (n.d.). PubMed.

- Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preserv

- CN1927810A - Preparation method of chlorophenyl acetic acid - Google P

- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Inform

- Toxicological Parameters of a Formulation Containing Cinnamaldehyde for Use in Treatment of Oral Fungal Infections: An In Vivo Study - PMC - PubMed Central. (2021).

- Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.).

- Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PubMed Central. (n.d.).

- Microalgae Bioactive Compounds to Topical Applic

- (z)-3-Hydroxy-2-propenal | C3H4O2 | CID 11115988 - PubChem - NIH. (n.d.). PubChem.

- 2-Propenal - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI. (2024). Synthesis of Biologically Active Compounds” - MDPI. (2024).

Sources

- 1. 2-(4-Chlorophenyl)malondialdehyde | 205676-17-1 [sigmaaldrich.com]

- 2. 2-(4-CHLOROPHENYL)MALONDIALDEHYDE CAS#: 53868-40-9 [m.chemicalbook.com]

- 3. 2-(3-Chlorophenyl)malonaldehyde | C9H7ClO2 | CID 3721094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bu.edu.eg [bu.edu.eg]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microalgae Bioactive Compounds to Topical Applications Products—A Review [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. jk-sci.com [jk-sci.com]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

Preamble: The Structural Elucidation of a Versatile Synthetic Intermediate

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Chlorophenyl)malonaldehyde

In the landscape of modern drug discovery and materials science, the precise characterization of organic molecules is paramount. This compound stands as a significant synthetic intermediate, valued for its reactive 1,3-dicarbonyl moiety which serves as a linchpin in the construction of various heterocyclic systems. Due to its propensity for keto-enol tautomerism, the compound predominantly exists in the more stable enol form, (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal. This structural nuance is not merely academic; it fundamentally dictates the molecule's reactivity and is reflected directly in its spectroscopic signature.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of this compound. The interpretations herein are grounded in foundational spectroscopic principles, providing not just data, but a framework for understanding why the spectra appear as they do. While certificates of analysis confirm the existence of experimental spectra[1], publicly accessible, detailed datasets are scarce. Therefore, this guide leverages established spectroscopic theory and data from analogous structures to present a robust, predictive, and instructional overview for the research scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, it allows for the direct observation of the hydrogen and carbon environments, confirming the predominant enol tautomer and the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments. The key to interpretation is understanding how the electronic environment—shaped by the aromatic ring, the electronegative chlorine, and the conjugated aldehyde system—influences the chemical shift of each proton. The spectrum is predicted in a solvent like DMSO-d₆, which is consistent with database entries for this compound[2].

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Integration | Assignment |

| ~15.0 | Broad Singlet | - | 1H | Enolic OH |

| ~9.55 | Singlet | - | 1H | Aldehydic CHO |

| ~8.20 | Singlet | - | 1H | Vinylic CH |

| ~7.50 | Doublet | ~8.5 | 2H | Ar-H (H-2', H-6') |

| ~7.42 | Doublet | ~8.5 | 2H | Ar-H (H-3', H-5') |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Enolic Proton (~15.0 ppm): The extreme downfield shift is characteristic of an enolic proton involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This creates a stable six-membered ring-like structure, significantly deshielding the proton. Its broadness is typical for exchangeable protons.

-

Aldehydic Proton (~9.55 ppm): This proton resides in a highly deshielded environment due to the electron-withdrawing nature of the carbonyl group. Its singlet multiplicity indicates no adjacent proton neighbors.

-

Vinylic Proton (~8.20 ppm): This proton is part of a conjugated π-system and is further deshielded by its proximity to the aldehyde. It appears as a singlet as the adjacent carbon has no protons.

-

Aromatic Protons (~7.4-7.5 ppm): The 4-chlorophenyl group presents a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the chlorine (H-3', H-5') are shielded relative to the protons ortho to the malonaldehyde substituent (H-2', H-6') due to the interplay of inductive and resonance effects.

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of (2Z)-2-(4-chlorophenyl)-3-hydroxy-2-propenal with key protons highlighted.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Nine distinct signals are expected for the nine carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~190.0 | Cγ (CHO) | Carbonyl carbon, strongly deshielded. |

| ~175.0 | Cβ (C-OH) | Enolic carbon bonded to oxygen, deshielded. |

| ~135.0 | C4' (C-Cl) | Aromatic carbon bonded to chlorine; deshielded by halogen. |

| ~132.0 | C1' | Quaternary aromatic carbon attached to the propenal system. |

| ~130.0 | C2', C6' | Aromatic carbons ortho to the propenal system. |

| ~128.5 | C3', C5' | Aromatic carbons meta to the propenal system. |

| ~110.0 | Cα | Central vinylic carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is dominated by features of the conjugated enol-aldehyde system.

Table 3: Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200–2800 (very broad) | O–H Stretch | Enol | The very broad nature confirms a strongly hydrogen-bonded hydroxyl group. |

| ~3080 | C–H Stretch | Aromatic/Vinylic | Indicates the presence of sp² C-H bonds.[3] |

| ~1680 | C=O Stretch | Conjugated Aldehyde | The frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the C=C bond and intramolecular H-bonding.[4] |

| ~1640 | C=C Stretch | Enol | Confirms the double bond character of the enol system. |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1100 | C–O Stretch | Enol | Indicates the carbon-oxygen single bond of the enol. |

| ~830 | C–H Bend | para-substituted Aromatic | Out-of-plane bending confirms the 1,4-disubstitution pattern. |

| ~750 | C–Cl Stretch | Aryl Halide | Characteristic absorption for an aryl-chloride bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₉H₇ClO₂, the exact mass is 182.0135 Da.[2]

Key Observations:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 182.

-

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a significant peak will appear at m/z 184, with an intensity approximately one-third that of the M⁺ peak. This M/M+2 ratio is a definitive marker for a monochlorinated compound.[5]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Ion Structure | Plausible Neutral Loss |

| 182/184 | [C₉H₇ClO₂]⁺ | Molecular Ion (M⁺) |

| 153/155 | [C₈H₆ClO]⁺ | Loss of CHO (formyl radical) |

| 125/127 | [C₇H₆Cl]⁺ | Loss of CO from m/z 153 |

| 111/113 | [C₆H₄Cl]⁺ | Loss of C₂H₂ from m/z 137 (not shown) or rearrangement |

| 75 | [C₆H₃]⁺ | Loss of Cl from chlorophenyl cation |

Expertise & Experience: The Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule. The most likely pathway involves initial cleavage adjacent to the carbonyl group, a common fragmentation route for aldehydes.[6]

-

Loss of Formyl Radical: The M⁺ ion (m/z 182) can readily lose the formyl radical (•CHO, 29 Da) to generate a stable, resonance-delocalized cation at m/z 153.

-

Decarbonylation: The fragment at m/z 153 can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a very common fragmentation for acylium ions, to yield an ion at m/z 125.

-

Formation of Chlorophenyl Cation: The molecular ion can also undergo cleavage to form the highly stable chlorophenyl cation at m/z 111.

-

Loss of Chlorine: The chlorophenyl cation (m/z 111) can lose a chlorine radical to produce the phenyl cation fragment at m/z 75, though this is less favored than fragmentations that keep the charge on the chlorine-containing fragment.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation steps for this compound in EI-MS.

Standard Operating Protocols for Data Acquisition

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to allow for the observation of the exchangeable enolic proton.[2]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).[7]

Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small, representative amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a background subtraction. Clean the ATR crystal thoroughly after analysis.

Protocol: Mass Spectrum Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (DIP) for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (standard energy is 70 eV).

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and record the resulting mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak, the M+2 isotope peak, and major fragment ions. Compare the observed isotope pattern for chlorine-containing fragments to the theoretical 3:1 ratio to confirm their composition.

References

- SpectraBase.2-(4-CHLOROPHENYL)-MALONALDEHYDE;ENOL-FORM. Wiley-VCH GmbH. [Link]

- Royal Society of Chemistry.

- Royal Society of Chemistry.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan.Spectral Database for Organic Compounds (SDBS).[Link]

- Radhikaa, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

- Gable, K. P.13C NMR Chemical Shifts.

- Royal Society of Chemistry.

- ResearchGate.Wolfgang Robien's research works.[Link]

- Acros Organics.Certificate of Analysis for 2-(4-Chlorophenyl)malondialdehyde.[Link]

- Royal Society of Chemistry.

- Mandal, K. K.SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

- Chemistry LibreTexts.

- St-Gelais, A. et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 23(5), 923–934. [Link]

- YouTube.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- NIST Chemistry WebBook.2-Propenal.[Link]

- PubChem.3-(4-Hydroxyphenyl)propanal.[Link]

- Royal Society of Chemistry.

- University of Calgary.Sample IR spectra.[Link]

- Master Organic Chemistry.Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

- Chemistry Steps.Interpreting IR Spectra.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-2-hydroxy-3-phenylpropanoic acid | C15H13ClO3 | CID 92000028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

A Technical Guide to the Reactivity and Stability of 2-(4-Chlorophenyl)malonaldehyde

Abstract

2-(4-Chlorophenyl)malonaldehyde is a versatile trifunctional synthetic intermediate, pivotal in the construction of a diverse range of heterocyclic systems. Its unique 1,3-dicarbonyl structure, substituted with an electron-withdrawing aryl group, dictates a complex profile of reactivity and stability. This guide provides an in-depth analysis of its chemical behavior, offering field-proven insights into its synthesis, tautomeric equilibrium, synthetic applications, and stability considerations. We will explore the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative literature. This document is designed to empower researchers to leverage the full synthetic potential of this valuable building block while navigating its inherent stability challenges.

Introduction: The Synthetic Utility of a Trifunctional Core

Malonaldehydes and their derivatives are cornerstone reagents in organic synthesis, prized for their ability to act as three-carbon synthons in cyclization and condensation reactions. The introduction of a 4-chlorophenyl group at the C-2 position profoundly influences the molecule's electronic and steric properties. This substituent enhances the electrophilicity of the carbonyl carbons through its inductive electron-withdrawing effect (-I), making this compound a highly reactive precursor for nucleophilic attack.[1] Its primary utility lies in the synthesis of substituted heterocycles, such as pyrazoles, pyrimidines, and isoxazoles, which are prevalent scaffolds in medicinal chemistry and materials science.[2][3] Understanding the delicate interplay between its reactivity and stability is paramount for its successful application in complex synthetic routes.

Synthesis and Purification

The most common and efficient route to 2-arylmalonaldehydes is the Vilsmeier-Haack formylation of the corresponding acetophenone.[4][5] This reaction involves the formation of the Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile.

Underlying Mechanism: Vilsmeier-Haack Formylation

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent, [CH(Cl)=N⁺(CH₃)₂]Cl⁻.[6]

-

Electrophilic Substitution: The enol or enolate of 4-chloroacetophenone attacks the Vilsmeier reagent. This is followed by a series of steps and subsequent hydrolysis during aqueous workup to yield the final 1,3-dialdehyde product. The use of an electron-rich aromatic ketone as a substrate is crucial for the success of this transformation.[7][8]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Chloroacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium acetate

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (2.5 eq) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes until the Vilsmeier reagent forms as a solid or thick slurry.

-

Reaction with Ketone: Dissolve 4-chloroacetophenone (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent slurry at 0°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Hydrolysis (Workup): Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice containing an excess of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Stir the aqueous mixture vigorously for 1-2 hours. Extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.[9] The melting point is reported to be in the range of 137-143°C.[9]

Chemical Reactivity and Tautomerism

The reactivity of this compound is dominated by two key features: the electrophilicity of its carbonyl groups and its existence as a tautomeric mixture.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its diketo and enol forms.[10] The enol tautomer is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the remaining carbonyl group and the chlorophenyl ring.[10][11] Spectroscopic data confirms that the enol form is the predominant species in solution.[12][13]

This equilibrium is crucial as the keto and enol forms exhibit different reactivity. The keto form reacts as a typical aldehyde, while the enol form's reactivity is centered on its nucleophilic C=C bond and the hydroxyl group.

Caption: Keto-Enol equilibrium of this compound.

Reactivity as a Heterocyclic Precursor

The primary application of this molecule is in condensation reactions with dinucleophiles to form five- and six-membered heterocycles. The two aldehyde groups provide convergent functionality for cyclization.

Example: Pyrazole Synthesis The reaction with hydrazine or its derivatives is a classic and high-yielding method to produce pyrazoles.[14][15] The reaction proceeds via initial condensation at one aldehyde, followed by intramolecular cyclization and dehydration.

Caption: Experimental workflow for pyrazole synthesis.

Stability and Degradation

While the 2-aryl substituent provides more stability than unsubstituted malonaldehyde, the compound is still susceptible to degradation. Proper handling and storage are critical for maintaining its purity and reactivity.

Factors Influencing Stability

-

pH: Malonaldehydes are generally most stable under neutral conditions. They are unstable in acidic conditions, which can catalyze self-condensation or polymerization.[16] Under physiological pH, malonaldehyde exists as its more stable conjugate base.[16]

-

Temperature: Elevated temperatures can promote degradation. Long-term storage should be at low temperatures. While specific data for the title compound is scarce, studies on the parent malonaldehyde (MDA) show significant degradation over time, even when frozen.[17][18] Plasma samples stored at -20°C showed acceptable stability for only about 3 weeks.[17]

-

Oxidation: As an aldehyde, it is prone to oxidation to the corresponding carboxylic acid, especially upon exposure to air and light over extended periods. Malondialdehyde is a known product of lipid peroxidation and can be further metabolized or degraded in biological systems.[19][20]

-

Reactivity with Biomolecules: The high reactivity of the aldehyde groups means it can form adducts with nucleophilic residues in proteins (like lysine and arginine) and DNA, a process implicated in oxidative stress.[20][21][22][23]

Recommended Storage and Handling

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at ≤ -20°C for long-term storage. For short-term use, storage at 2-8°C is acceptable.

-

Handling: Minimize exposure to air, light, moisture, and heat. Use freshly purified material for best results in sensitive reactions.

Summary of Stability Data (Derived from Malonaldehyde Studies)

| Condition | Duration | Stability Observation | Source(s) |

| Neutral pH | Not specified | Considered relatively stable. | [16] |

| Acidic pH | Not specified | Unstable; used for preparation but not storage. | [16] |

| Frozen Storage (-20°C) | > 3 Weeks | Significant increase in measured levels, indicating degradation/formation. | [17][18] |

| Refrigerated (5°C) | 8 Days | Standard solutions showed no significant loss. | [24] |

| Room Temperature | 16-24 Hours | Considered stable in urine for this duration. | [18] |

Note: This data is for the parent malonaldehyde (MDA) and serves as a guideline. The 4-chlorophenyl substituent may alter stability.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to an appreciation of its underlying chemical principles. Its enhanced electrophilicity, a consequence of the C-2 aryl substituent, makes it an excellent substrate for heterocyclic synthesis. However, this reactivity is coupled with inherent stability challenges common to 1,3-dicarbonyl compounds. By understanding its tautomeric nature, employing appropriate synthetic strategies like the Vilsmeier-Haack reaction, and adhering to strict storage and handling protocols, researchers can reliably and effectively utilize this compound to construct complex molecular architectures for drug discovery and materials science applications.

References

- National Center for Biotechnology Information. (1998). Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.

- Wu, T., et al. (2004). Stability of measurements of biomarkers of oxidative stress in blood over 36 hours. Cancer Epidemiology, Biomarkers & Prevention, 13(8), 1399-1402.

- Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438.

- Giera, S., et al. (2012). Temporal Trends of Malondialdehyde in Stored Human Plasma. Journal of Clinical and Diagnostic Research, 6(4), 577–580.

- Lee, J., & Kang, D. (2014). Stability and Intra-Individual Variation of Urinary Malondialdehyde and 2-Naphthol. International Journal of Environmental Research and Public Health, 11(10), 10563-10576.

- Wikipedia contributors. (n.d.). Malondialdehyde. Wikipedia.

- Gokoglu, N., & Yerlikaya, P. (2003). Determination of malondialdehyde in traditional fish products by HPLC. Journal of Food Science, 68(5), 1603-1605.

- SpectraBase. (n.d.). 2-(4-CHLOROPHENYL)-MALONALDEHYDE;ENOL-FORM. Wiley.

- Mahmoodi, H., et al. (1995). Increased Formation and Degradation of Malondialdehyde-Modified Proteins Under Conditions of Peroxidative Stress. Lipids, 30(10), 963-968.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Draper, H. H., et al. (1995). Increased formation and degradation of malondialdehyde-modified proteins under conditions of peroxidative stress. Lipids, 30(10), 963-8.

- Traverso, N., et al. (2004). Malondialdehyde, a Lipoperoxidation-Derived Aldehyde, Can Bring About Secondary Oxidative Damage To Proteins. The Journals of Gerontology: Series A, 59(9), B863–B868.

- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry Reaction. (n.d.). Vilsmeier–Haack formylation.

- Anwar, M. U., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 42(5), 1-1.

- Chovatia, P. T., et al. (2007). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 5(2), 275-280.

- Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.

- Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

- Sokolyuk, P. A., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.

- Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 675–678.

- Nguyen, N. T., et al. (2021). STUDY ON ENOL – ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Danang University Journal of Science and Technology, 19(9.2), 106-111.

- Ghani, Z., & Henkelmann, B. (2017). Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement. Tetrahedron Letters, 58(32), 3148-3151.

- Google Patents. (1983). US4410733A - Preparation of acetals of malonaldehyde.

- Chiang, Y., et al. (1998). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1835-1842.

- Anderson, B. D. (n.d.). The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. The Catalyst.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism.

- Chemical-Suppliers.com. (n.d.). 2-(4-Chlorophenyl)malondialdehyde | CAS 53868-40-9. Available at: [Link]www.chemical-suppliers.com/cas/53868-40-9.html)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. banglajol.info [banglajol.info]

- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. guidechem.com [guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Keto-Enol Tautomerism [thecatalyst.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. jst-ud.vn [jst-ud.vn]

- 14. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 21. "Increased Formation and Degradation of Malondialdehyde-Modified Protei" by Haleh Mahmoodi, Mary Hadley et al. [cornerstone.lib.mnsu.edu]

- 22. Increased formation and degradation of malondialdehyde-modified proteins under conditions of peroxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 2-(4-Chlorophenyl)malonaldehyde

Introduction

Malonaldehyde (MDA) and its derivatives are naturally occurring and synthetic compounds that have garnered significant interest in the scientific community. MDA itself is a well-known biomarker of oxidative stress and lipid peroxidation in biological systems.[1][2] The reactivity of the dialdehyde functional group allows these molecules to interact with various biomolecules, including proteins and nucleic acids, leading to a wide range of biological effects.[3][4] The substitution of different chemical moieties onto the malonaldehyde backbone can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide focuses on the potential biological activities of a specific derivative, 2-(4-Chlorophenyl)malonaldehyde, providing a theoretical framework and practical methodologies for its investigation. While specific data on this compound is limited[5][6][7], this document will extrapolate from the known activities of similar compounds and established screening protocols to present a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

Understanding the chemical nature of this compound is crucial for predicting its biological behavior. The presence of a chlorophenyl group introduces a degree of lipophilicity, which may influence its ability to cross cellular membranes. The malonaldehyde core provides two reactive aldehyde groups, making it a potent electrophile capable of forming adducts with nucleophilic residues on biomolecules.[3]

| Property | Predicted Value/Characteristic | Source |

| CAS Number | 53868-40-9 | [5] |

| Molecular Formula | C9H7ClO2 | [6] |

| Molecular Weight | 182.60 g/mol | [6] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol | [8] |

Hypothesized Biological Activities and Investigative Methodologies

Based on the chemical structure of this compound and the known biological activities of related compounds, several potential therapeutic applications can be postulated. This section will outline these hypothetical activities and provide detailed, state-of-the-art protocols for their experimental validation.

Anticancer Activity

The high metabolic rate and increased production of reactive oxygen species in cancer cells make them potentially susceptible to agents that either exacerbate oxidative stress or interfere with cellular proliferation pathways. The electrophilic nature of this compound suggests it could interact with and inhibit key proteins involved in cancer cell survival.

1.1. Rationale

Substituted malonaldehydes have been shown to possess cytotoxic and genotoxic effects.[9] The chlorophenyl group may enhance cellular uptake and target specificity. The proposed mechanism of action involves the formation of adducts with proteins and DNA, leading to cell cycle arrest and apoptosis.[10]

1.2. Experimental Workflow for Cytotoxicity Screening

A tiered approach is recommended to evaluate the anticancer potential of this compound.

Caption: Workflow for assessing the in vitro cytotoxicity of a novel compound.[11]

1.3. Detailed Protocols

a) MTT Assay for Cell Viability [12][13]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.[14]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).[11]

b) Sulforhodamine B (SRB) Assay [14]

The SRB assay is a colorimetric assay that measures total cellular protein content.[14]

-

Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[14]

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[14]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[14]

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[15] The reactivity of malonaldehydes suggests they could be effective against a broad spectrum of microorganisms.

2.1. Rationale

Malonaldehydes can react with microbial proteins and enzymes, disrupting essential cellular processes. The chlorophenyl moiety may facilitate the compound's entry into microbial cells.

2.2. Experimental Workflow for Antimicrobial Screening

A systematic screening process is essential to identify and characterize the antimicrobial properties of the compound.[16]

Caption: General workflow for in vitro antimicrobial activity screening.[16]

2.3. Detailed Protocols

a) Disk Diffusion Assay [16]

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

b) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [17]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. A viability indicator like resazurin can be used for clearer results.[18]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[19] Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

3.1. Rationale

Malonaldehydes are known to modulate inflammatory responses, although the mechanisms are complex.[9] this compound may inhibit key pro-inflammatory enzymes or signaling pathways.

3.2. Experimental Workflow for Anti-inflammatory Screening

A cell-based approach is suitable for the initial assessment of anti-inflammatory potential.[20]

Caption: Workflow for in vitro anti-inflammatory activity assessment.[21]

3.3. Detailed Protocols

a) Nitric Oxide (NO) Production Assay (Griess Assay) [22]

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

b) Pro-inflammatory Cytokine Measurement (ELISA) [23]

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines.

-

Follow steps 1-4 from the Griess assay protocol.

-

ELISA Procedure: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the cytokine concentrations based on the standard curves.

Antioxidant Activity

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

4.1. Rationale

While malonaldehyde is a marker of oxidative stress, some of its derivatives may possess antioxidant properties by directly scavenging free radicals or by inducing endogenous antioxidant defense mechanisms. The chlorophenyl group may influence the electron-donating ability of the molecule.

4.2. Experimental Workflow for Antioxidant Capacity

Standard chemical assays are used for the initial screening of antioxidant activity.[24]

Caption: Workflow for assessing in vitro antioxidant capacity.[24]

4.3. Detailed Protocols

a) DPPH Radical Scavenging Assay [24]

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) ABTS Radical Cation Scavenging Assay [25][26]

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.[24]

-

Reaction Mixture: Add various concentrations of this compound to the ABTS radical solution.

-

Incubation: Incubate at room temperature for a defined period.

-

Absorbance Measurement: Measure the absorbance at 734 nm.[22]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vitro Metabolism and Toxicity

Early assessment of a compound's metabolic stability and potential toxicity is crucial in drug development.[27][28] The presence of a chlorinated aromatic ring in this compound warrants investigation into its metabolism by cytochrome P450 enzymes and potential for bioactivation to toxic metabolites.[29][30]

Recommended In Vitro Assays:

-

Microsomal Stability Assay: To determine the metabolic stability of the compound in liver microsomes.

-

CYP450 Inhibition Assay: To assess the potential for drug-drug interactions.

-

Hepatotoxicity Assay: Using primary hepatocytes or HepG2 cells to evaluate potential liver toxicity.[27]

Conclusion

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of this compound. By leveraging established methodologies and drawing parallels with related compounds, researchers can systematically explore its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The proposed experimental workflows and detailed protocols offer a robust starting point for elucidating the therapeutic potential of this novel compound. Further studies into its mechanism of action and safety profile will be essential for its potential development as a therapeutic agent.

References

- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.

- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- PubMed. (n.d.). Mechanisms of Action of Malondialdehyde and 4-hydroxynonenal on Xanthine Oxidoreductase.

- ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.

- ResearchGate. (2015). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes.

- PubMed Central. (n.d.). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal.

- Google Patents. (n.d.). Methods of screening for antimicrobial compounds.

- MDPI. (n.d.). Research into New Molecules with Anti-Inflammatory Activity.

- MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.

- CABI Digital Library. (n.d.). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay.

- PubMed Central. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.

- PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.

- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.

- MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- PubMed Central. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing.

- Semantic Scholar. (2010). Formation of a dihydropyridine derivative as a potential cross‐link derived from malondialdehyde in physiological systems.

- BioSpace. (2026). GENFIT: Favorable Phase 1 Safety Profile and Strong Anti-Inflammatory Activity for ACLF Lead Asset G1090N.

- ResearchGate. (2006). Review: Interaction of malondialdehyde with biological molecules - New trends about reactivity and significance.

- ChemicalBook. (n.d.). 2-(4-CHLOROPHENYL)MALONDIALDEHYDE CAS#: 53868-40-9.

- National Institutes of Health. (n.d.). Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem.

- Chemical-Suppliers. (n.d.). 2-(4-Chlorophenyl)malondialdehyde | CAS 53868-40-9.

- ChemicalBook. (2025). 2-(4-CHLOROPHENYL)MALONDIALDEHYDE, 95 | 205676-17-1.

- National Center for Biotechnology Information. (n.d.). Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.

- WuXi Biology. (n.d.). In Vitro Toxicology Testing and Safety Assessment Services.

- ResearchGate. (2006). Malondialdehyde, a Product of Lipid Peroxidation, Is Mutagenic in Human Cells.

- Google Patents. (2013). Process for the synthesis of etoricoxib.

- PubMed. (n.d.). The effect of solvents on drug metabolism in vitro.

- Labcorp. (n.d.). In vitro toxicology nonclinical studies.

- PubMed. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment.

- PubMed Central. (n.d.). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment.

Sources

- 1. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-CHLOROPHENYL)MALONDIALDEHYDE CAS#: 53868-40-9 [chemicalbook.com]

- 6. 2-(4-Chlorophenyl)malondialdehyde | CAS 53868-40-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 2-(4-CHLOROPHENYL)MALONDIALDEHYDE, 95 | 205676-17-1 [chemicalbook.com]

- 8. The effect of solvents on drug metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GENFIT: Favorable Phase 1 Safety Profile and Strong Anti-Inflammatory Activity for ACLF Lead Asset G1090N - BioSpace [biospace.com]

- 22. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. wuxibiology.com [wuxibiology.com]

- 28. labcorp.com [labcorp.com]

- 29. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Chlorophenyl)malonaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-(4-Chlorophenyl)malonaldehyde, a substituted β-dicarbonyl compound, represents a versatile and highly reactive building block in synthetic organic chemistry. Its unique structural feature, a malonaldehyde moiety attached to a 4-chlorophenyl ring, imparts a distinct reactivity profile that has been exploited for the construction of a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and reactivity of this compound. Furthermore, it delves into its applications as a key intermediate in the development of novel therapeutic agents, offering insights for researchers, scientists, and professionals in the field of drug development.

Historical Perspective and Nomenclature

The chemistry of malonaldehyde and its derivatives is intrinsically linked to the broader field of dicarbonyl compounds. While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical context, its preparation logically follows from established synthetic methodologies for substituted malonaldehydes. The Vilsmeier-Haack reaction, a powerful tool for the formylation of activated methylene groups, stands as a cornerstone for the synthesis of such compounds. The work of chemists like Arnold and Reichardt on the synthesis and reactivity of substituted malonaldehydes has significantly contributed to the understanding of this class of compounds.

The compound is systematically named 2-(4-chlorophenyl)propanedial . It is also commonly referred to as 2-(4-chlorophenyl)malondialdehyde. It is important to note that this compound exists in equilibrium with its more stable enol tautomer, 3-hydroxy-2-(4-chlorophenyl)propenal. For clarity, this guide will primarily use the name this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This information is critical for its safe handling and use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 205676-17-1 | [1] |

| Molecular Formula | C₉H₇ClO₂ | [2] |

| Molecular Weight | 182.61 g/mol | [2] |

| Appearance | Beige powder/solid | [1] |

| Melting Point | 137 - 143 °C (278.6 - 289.4 °F) | [1] |

| Purity | Typically ≥95% | [1] |

| Primary Hazard | Irritant | [2] |

Safety and Handling:

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the dust.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1] It is harmful if swallowed and causes skin and serious eye irritation.

While specific toxicity data for this compound is limited, the parent compound, malonaldehyde, is a known product of lipid peroxidation and has been studied for its toxic and mutagenic properties.[3][4][5][6] Therefore, it is prudent to handle this derivative with caution, assuming potential toxicity.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Vilsmeier-Haack formylation of a suitable precursor, such as 4-chlorophenylacetic acid or its derivatives. This reaction introduces the two formyl groups to the α-carbon of the acetic acid moiety.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent, a chloromethyliminium salt, is typically generated in situ from the reaction of a substituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] This electrophilic reagent then reacts with the enol or enolate form of the starting material.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Vilsmeier-Haack reactions for the synthesis of substituted malonaldehydes.[8] Optimization of reaction conditions may be necessary.

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

-

Add phosphorus oxychloride (POCl₃, 2.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4-chlorophenylacetic acid (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for several hours (monitoring by TLC is recommended).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step should be performed carefully in a fume hood due to gas evolution.

-

The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with cold water, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization